molecular formula C21H22N2O5S B249818 N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B249818
M. Wt: 414.5 g/mol
InChI Key: MWLJRQLNEYWWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thienyl group, a furyl group, and an isoxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(5-METHYLFURAN-2-YL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Furyl Group: This step often involves a nucleophilic substitution reaction where the furyl group is attached to the intermediate compound.

    Final Assembly: The final compound is formed by coupling the intermediate products through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and furyl groups.

    Reduction: Reduction reactions can target

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H22N2O5S/c1-14-3-6-16(7-4-14)20-11-19(22-28-20)21(24)23(12-18-8-5-15(2)27-18)17-9-10-29(25,26)13-17/h3-8,11,17H,9-10,12-13H2,1-2H3

InChI Key

MWLJRQLNEYWWCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4

Origin of Product

United States

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